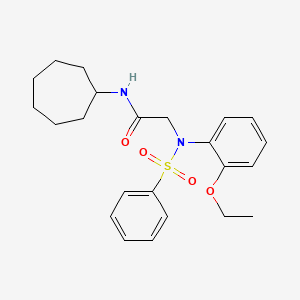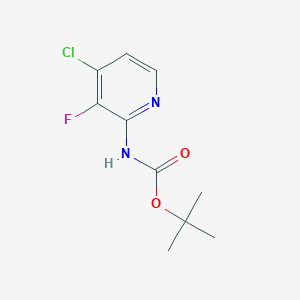
4-Bromo-3-fluoro-2,6-diiodophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-3-fluoro-2,6-diiodophenol is an organic compound with the molecular formula C6H2BrFI2O It is characterized by the presence of bromine, fluorine, and iodine atoms attached to a phenol ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-fluoro-2,6-diiodophenol typically involves multi-step organic reactions. One common method includes the halogenation of phenol derivatives. For instance, starting with a phenol compound, bromination, fluorination, and iodination reactions are carried out sequentially under controlled conditions to introduce the respective halogen atoms at specific positions on the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using suitable halogenating agents such as bromine, fluorine gas, and iodine. The reaction conditions, including temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product.
化学反应分析
Types of Reactions
4-Bromo-3-fluoro-2,6-diiodophenol undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The phenol group can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: The compound can participate in coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Formation of substituted phenols or ethers.
Oxidation Reactions: Formation of quinones.
Reduction Reactions: Formation of hydroquinones.
科学研究应用
4-Bromo-3-fluoro-2,6-diiodophenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-Bromo-3-fluoro-2,6-diiodophenol involves its interaction with molecular targets through its halogen atoms and phenol group. The compound can form hydrogen bonds, halogen bonds, and π-π interactions with target molecules, influencing their structure and function. These interactions can modulate biological pathways and chemical reactions, leading to the desired effects.
相似化合物的比较
Similar Compounds
4-Bromo-3-fluorophenol: Similar structure but lacks the iodine atoms.
2,6-Diiodophenol: Contains iodine atoms but lacks bromine and fluorine.
3-Fluoro-4-iodophenol: Contains fluorine and iodine but lacks bromine.
Uniqueness
4-Bromo-3-fluoro-2,6-diiodophenol is unique due to the presence of multiple halogen atoms, which impart distinct chemical reactivity and properties
属性
分子式 |
C6H2BrFI2O |
|---|---|
分子量 |
442.79 g/mol |
IUPAC 名称 |
4-bromo-3-fluoro-2,6-diiodophenol |
InChI |
InChI=1S/C6H2BrFI2O/c7-2-1-3(9)6(11)5(10)4(2)8/h1,11H |
InChI 键 |
JPWUZTRTHPWRRD-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=C(C(=C1I)O)I)F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}phenyl)acetamide](/img/structure/B12460173.png)

![N-[(E)-naphthalen-1-ylmethylidene]-N'-phenylbenzene-1,4-diamine](/img/structure/B12460184.png)
![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3-chlorophenyl)alaninamide](/img/structure/B12460192.png)

![2-(2,3-dimethylphenoxy)-N'-[(3E)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12460201.png)
![2-Chloro-5-({[(2-methylphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B12460205.png)
![2-[({[4-(Butan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]benzoic acid](/img/structure/B12460218.png)
![({5-[3-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid](/img/structure/B12460230.png)

![5-hydroxy-2,8,8-trimethyl-7-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-6H,7H-pyrano[3,2-g]chromen-4-one](/img/structure/B12460237.png)
![N-(2-Fluoro-4-{[2-({[4-(4-methylpiperazin-1-yl)piperidin-1-yl]carbonyl}amino)pyridin-4-yl]oxy}phenyl)-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide](/img/structure/B12460242.png)
![2-(4-Fluorophenyl)-2-oxoethyl 3-{[4-(acetylamino)phenyl]sulfonyl}propanoate](/img/structure/B12460243.png)

